molecular formula C10H13NO2 B3144780 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone CAS No. 56041-61-3

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone

Cat. No. B3144780
CAS RN: 56041-61-3
M. Wt: 179.22 g/mol
InChI Key: XIJFZWYCMCZYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Purity : 98%

Synthesis Analysis

The synthesis of this compound involves the reaction of p-hydroxyacetophenone (4-hydroxyacetophenone) with dimethylamine . The nucleophilic attack of dimethylamine on the carbonyl group of p-hydroxyacetophenone leads to the formation of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone .


Molecular Structure Analysis

The molecular structure consists of a phenyl ring substituted with a hydroxyl group at the para position and a dimethylamino group at the meta position. The carbonyl group (C=O) is attached to the ethyl group, resulting in the ketone functionality .


Chemical Reactions Analysis

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone can participate in various chemical reactions, including nucleophilic substitutions, acylation reactions, and condensations. Its reactivity is influenced by the electron-donating properties of the dimethylamino group and the phenolic hydroxyl group .


Physical And Chemical Properties Analysis

  • UV-Vis Absorption : Exhibits absorption in the UV range due to the phenolic and ketone groups

Scientific Research Applications

Applications in Fluorescence and Sensing

  • Fluorescence Properties and Physicochemical Investigations : The compound 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone and its derivatives exhibit unique solvatochromic properties with varied fluorescence and absorption characteristics in different solvents. This attribute makes them suitable for use as probes in the determination of critical micelle concentration and as quenchers in micellar solutions. Such applications are significant in the fields of material sciences and biochemistry for studying molecular interactions and structures (Khan, Asiri, & Aqlan, 2016).

Applications in Synthesis and Material Sciences

  • Synthesis of Heterocycles and Isoflavones : The compound has been utilized in the synthesis of various heterocycles and isoflavones, demonstrating its versatility in organic synthesis. It acts as a precursor in reactions leading to a range of bioactive compounds with potential applications in medicinal chemistry and drug design (Moskvina, Shilin, & Khilya, 2015).

Applications in Pharmaceutical and Medicinal Chemistry

  • Antimicrobial Activity : Derivatives of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Wanjari, 2020; Malhotra et al., 2013).

Applications in Organic Electronics and Optoelectronics

  • Nonlinear Optical Properties : Certain derivatives of 1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone exhibit nonlinear optical properties, which are crucial in the development of optical devices like optical limiters. These properties are essential in areas such as photonics and optoelectronics, where materials with such characteristics are highly sought after (Rahulan et al., 2014).

Applications in Analytical Chemistry

  • Sensing Applications : The compound and its derivatives have been utilized in developing colorimetric and fluorescent sensors for various metal ions. These materials are valuable in environmental monitoring and analytical chemistry, where selective and sensitive detection of specific ions is crucial (Soufeena & Aravindakshan, 2019).

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may act as a photoinitiator in polymerization processes or as a reagent in organic synthesis. Further studies are needed to explore its precise biological mechanisms .

Safety and Hazards

  • MSDS : Link to MSDS

Future Directions

  • Structural Modifications : Design derivatives for enhanced reactivity or selectivity .

properties

IUPAC Name

1-[3-(dimethylamino)-4-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(12)8-4-5-10(13)9(6-8)11(2)3/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJFZWYCMCZYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone

Synthesis routes and methods

Procedure details

A solution of the compound (2) (4.73 g, 21.2 mmol) obtained above in tetrahydrofuran (20 ml) and 1N hydrochloric acid (63.5 ml) was heated and stirred for 1.5 hours. The mixture was poured into a saturated aqueous solution of sodium hydrogencarbonate, extracted with ethyl acetate, washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the residual solid was washed with hexane and filtrated. Yield 3.46 g (91%).
Name
compound ( 2 )
Quantity
4.73 g
Type
reactant
Reaction Step One
Quantity
63.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxy-3-dimethylamino-phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.